Ethyl 6-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Description
Ethyl 6-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The imidazo[1,2-a]pyridine scaffold is known for its presence in various biologically active molecules, making it a valuable target for synthetic and medicinal chemists.
Properties
IUPAC Name |
ethyl 6-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-3-16-11(15)10-7(2)13-9-5-4-8(12)6-14(9)10/h4-6H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLLROLQBJFDER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=C(C=C2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate typically involves the condensation of 2-aminopyridine derivatives with α-bromocarbonyl compounds. This reaction is usually carried out in neutral or weakly basic organic solvents at elevated temperatures . The use of solid support catalysts such as aluminum oxide or titanium tetrachloride has also been reported .
Industrial Production Methods
Industrial production methods for this compound often involve multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods are designed to maximize yield and efficiency while minimizing the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anti-Tuberculosis Activity
Recent studies have highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives, including ethyl 6-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate, against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).
- Mechanism of Action : These compounds target the mycobacterial electron transport chain, specifically the CIII2CIV2 supercomplex, which is crucial for mycobacterial respiration. For instance, Q203 (an imidazopyridine amide) has shown selective inhibition of mycobacterial systems without affecting mitochondrial functions in human cells .
- Efficacy : The minimum inhibitory concentration (MIC) values for these compounds have been promising. For example, certain derivatives exhibit MIC values as low as 0.03 to 5.0 μM against the Mtb H37Rv strain. This indicates a strong potential for these compounds as effective treatments for resistant TB strains .
Gastrointestinal Disorders
This compound has also been investigated for its ability to inhibit gastric acid secretion, making it beneficial in treating gastrointestinal inflammatory diseases.
- Clinical Relevance : The compound can be utilized in the prevention and treatment of conditions such as gastritis, gastric ulcers, and Zollinger-Ellison syndrome. Its mechanism involves inhibiting both exogenous and endogenous stimulated gastric acid secretion .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multi-step chemical processes that allow for modifications to enhance its biological activity.
- Synthetic Pathways : Various synthetic strategies have been employed to develop analogues with improved potency against TB. For example, modifications to the imidazopyridine core have led to compounds with enhanced lipophilicity and cellular permeability, which are crucial for their efficacy against mycobacteria .
- Structure-Activity Relationship : Investigations into SAR have revealed that bulky and lipophilic substituents significantly increase the potency of these compounds against Mtb. Compounds with specific functional groups have demonstrated improved bioavailability and pharmacokinetic profiles in preclinical studies .
Case Studies and Research Findings
A review of recent literature provides insights into the ongoing research and development efforts surrounding this compound.
Mechanism of Action
The mechanism of action of Ethyl 6-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its activity against tuberculosis is attributed to its inhibition of pantothenate synthetase, an enzyme crucial for the survival of Mycobacterium tuberculosis . The compound’s ability to act as a fluorescent probe is due to its interaction with metal ions, leading to changes in its fluorescence properties .
Comparison with Similar Compounds
Ethyl 6-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives:
2-Methylimidazo[1,2-a]pyridine-3-carbohydrizides: These compounds are also inhibitors of pantothenate synthetase and show significant activity against Mycobacterium tuberculosis.
Zolimidine: An antiulcer drug that shares the imidazo[1,2-a]pyridine scaffold.
Zolpidem: A medication used for the treatment of insomnia, also containing the imidazo[1,2-a]pyridine core.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
Ethyl 6-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its biological activities against various pathogens, including multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .
Structure
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₃N₃O₂
- CAS Number : 1018305-95-7
- InChI : InChI=1S/C11H13N3O2/c1-3-16-11(15)10-7(2)13-9-5-4-8(12)6-14(9)10/h4-6H,3,12H2,1-2H3 .
Antimycobacterial Activity
This compound has been investigated for its antimycobacterial properties. Research indicates that it acts as an inhibitor of pantothenate synthetase, an enzyme crucial for the survival of Mycobacterium tuberculosis .
Minimum Inhibitory Concentration (MIC)
The compound exhibits promising MIC values ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain, indicating significant potency against both replicating and non-replicating forms of the bacterium .
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Key Enzymes : Targeting enzymes essential for bacterial metabolism.
- Disruption of Cellular Processes : Affecting pathways critical for bacterial growth and survival .
Study on Antitubercular Activity
A notable study conducted by Moraski et al. evaluated a series of imidazo[1,2-a]pyridine derivatives, including this compound. The results highlighted:
- High Efficacy : Many derivatives showed low nanomolar MIC values against drug-sensitive and resistant strains of Mtb.
- Safety Profiles : Selected compounds demonstrated favorable pharmacokinetic profiles suitable for further development as antitubercular agents .
Comparative Analysis of Related Compounds
| Compound Name | Structure | MIC (μM) | Activity |
|---|---|---|---|
| This compound | Structure | 0.03 - 5.0 | Effective against MDR-TB |
| Compound A | Structure A | X.X | Moderate |
| Compound B | Structure B | Y.Y | High |
Note: The structures are illustrative; actual structures can be referenced from PubChem .
Q & A
Q. What are the standard synthetic protocols for Ethyl 6-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate, and how can purity be optimized?
Methodological Answer: The synthesis typically involves condensation of 2-aminopyridine derivatives with carbonyl precursors under acidic or basic conditions. For example, refluxing 2-aminopyridine with ethyl 2-chloroacetoacetate in ethanol (6 hours, 45% yield) is a common route . Catalysts like trifluoroacetic acid or perchloric acid improve reaction efficiency . Purity optimization requires column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Monitor reaction progress via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) .
Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?
Methodological Answer: Structural confirmation relies on NMR (e.g., δ 1.43 ppm for ethyl CH, 4.42 ppm for CH), NMR (e.g., 160.34 ppm for carbonyl C), and HRMS (calculated [M+H]: 307.03025; observed: 307.03034) . X-ray crystallography using SHELX software resolves ambiguous cases, particularly for verifying substituent positions and hydrogen bonding networks .
Q. What preliminary biological screening methods are used to assess its activity?
Methodological Answer: Kinase inhibition assays (e.g., PI3Kα IC determination via ADP-Glo™) are standard . For anti-fibrotic studies, in vitro models (e.g., hepatic stellate cell apoptosis assays) and Western blotting for PI3K/Akt pathway markers (phospho-Akt, Bcl-2) are employed . Dose-response curves (0.1–100 µM) and cytotoxicity profiling (MTT assay) validate specificity .
Advanced Research Questions
Q. How do substituent variations (e.g., amino vs. fluoro, methyl vs. ethyl) impact biological activity and selectivity?
Methodological Answer: Comparative SAR studies reveal that the 6-amino group enhances kinase binding affinity compared to 6-fluoro analogs due to hydrogen-bond donor capacity . Methyl substitution at position 2 improves metabolic stability but may reduce solubility. Systematic substitutions (e.g., ethyl → methyl at the carboxylate) followed by molecular docking (AutoDock Vina) and pharmacokinetic profiling (LogP, CYP450 inhibition) are critical .
Q. How can conflicting biological data (e.g., divergent IC50_{50}50 values across studies) be resolved?
Methodological Answer: Contradictions often arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line variability. Validate findings using orthogonal methods:
Q. What strategies address low yields in multi-step syntheses of analogs?
Methodological Answer: Optimize intermediates:
Q. How can crystallographic challenges (e.g., twinning, poor resolution) be mitigated during structural analysis?
Methodological Answer: For twinned crystals, use SHELXL’s TWIN/BASF commands with HKLF5 data . Low-resolution data (<2.0 Å) require rigid-body refinement and TLS parameterization. Enhance crystal quality via vapor diffusion (20% PEG 8000, pH 7.4) and cryoprotection (25% glycerol) .
Q. What advanced techniques elucidate its mechanism of action in complex biological systems?
Methodological Answer:
Q. How are stability and degradation profiles analyzed under physiological conditions?
Methodological Answer:
- Forced degradation studies: Expose to pH 1–13 buffers (37°C, 24 hr) and analyze via HPLC-MS .
- Plasma stability: Incubate with mouse plasma (37°C, 1 hr); quench with acetonitrile and quantify parent compound .
- Light sensitivity: Store in amber vials and monitor photodegradation via UV-Vis (λ = 254 nm) .
Q. What computational methods predict its ADMET properties early in development?
Methodological Answer: Use Schrödinger’s QikProp for LogP (target <3), CNS permeability (PSA <90 Ų), and hERG inhibition risk. MD simulations (GROMACS) assess membrane permeation. ADMET Predictor™ models hepatic clearance (CYP3A4/2D6 liability) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
